![molecular formula C11H12O3 B14392088 Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- CAS No. 87938-77-0](/img/structure/B14392088.png)
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- is an organic compound with a complex structure that includes an oxirane ring and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- typically involves the reaction of an aldehyde with an epoxide. One common method is the reaction of benzyl glycidyl ether with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is harnessed in various applications, from chemical synthesis to biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: This compound has a similar oxirane ring but different substituents, leading to distinct chemical properties and applications.
Glycidaldehyde (Oxiranecarboxaldehyde): A simpler compound with a similar oxirane ring but lacking the phenylmethoxy group.
Uniqueness
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy group, which imparts specific chemical reactivity and potential applications not found in simpler oxirane derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
87938-77-0 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(phenylmethoxymethyl)oxirane-2-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-10-11(14-10)8-13-7-9-4-2-1-3-5-9/h1-6,10-11H,7-8H2 |
Clé InChI |
AOHLUAAULDSDPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
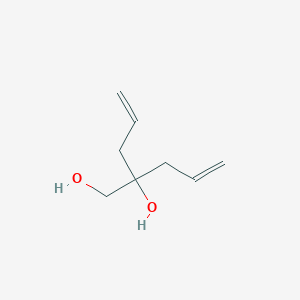

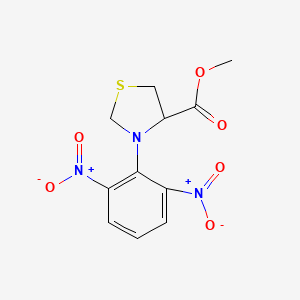
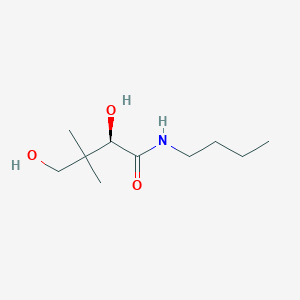

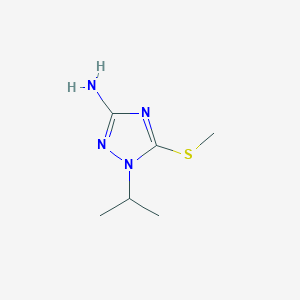
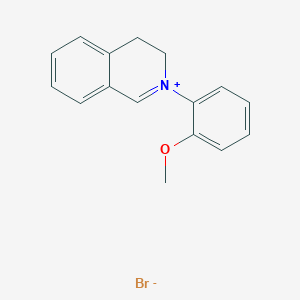
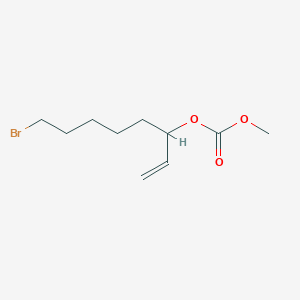
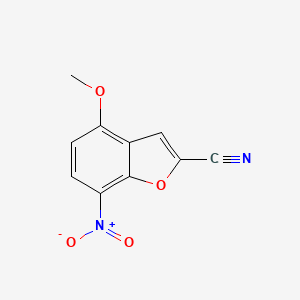
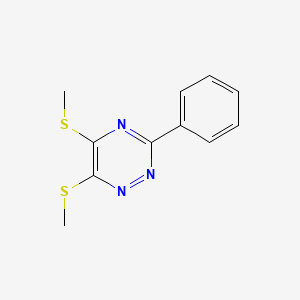
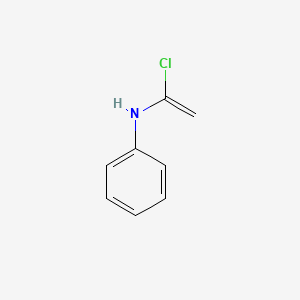

![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
